3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core linked to an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring and subsequent coupling with the benzamide core. A common synthetic route involves:
Formation of the oxazolo[4,5-b]pyridine ring: This can be achieved through a palladium-catalyzed direct C–H bond functionalization methodology.
Coupling with the benzamide core: The oxazolo[4,5-b]pyridine intermediate is then coupled with a benzamide derivative under suitable reaction conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolo[4,5-b]pyridine ring or the benzamide core.
Substitution: The compound can undergo substitution reactions, particularly at the oxazolo[4,5-b]pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazolo[4,5-b]pyridine ring.
Scientific Research Applications
3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxy}acetamide
- Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives
Uniqueness
3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific structural features, including the combination of a benzamide core with an oxazolo[4,5-b]pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
710285-00-0 |
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Molecular Formula |
C23H21N3O3 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-15(2)14-28-19-6-3-5-17(13-19)22(27)25-18-10-8-16(9-11-18)23-26-21-20(29-23)7-4-12-24-21/h3-13,15H,14H2,1-2H3,(H,25,27) |
InChI Key |
BQKLKNSEPRNKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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